N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a synthetic small molecule characterized by a benzotriazinone core fused to an acetamide linker and a 1-benzyl-4-piperidyl substituent. The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is a key pharmacophore observed in compounds targeting enzymes like enoyl-acyl carrier protein reductase (InhA) and neurotransmitter receptors .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(15-26-21(28)18-8-4-5-9-19(18)23-24-26)22-17-10-12-25(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRSXNVGZJZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzotriazinone moiety. The benzyl group is introduced through a benzylation reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis of its key features against analogs (Table 1) and research findings:
Table 1: Structural and Functional Comparison of Benzotriazinone/Acetamide Derivatives
* Biological activity inferred from structural analogs (e.g., anti-inflammatory, CNS modulation).
Key Structural and Functional Differences
Core Heterocycle Variations: The benzotriazinone core in the target compound differs from quinazolinone (e.g., ) and pyrrolotriazinone (e.g., ) analogs.
Substituent Effects: The 1-benzyl-4-piperidyl group distinguishes the compound from simpler aryl or alkyl substituents (e.g., 3-pyridinyl in ). Piperidine derivatives are known to modulate CNS targets (e.g., GPR139) due to their conformational flexibility and amine functionality . In contrast, 4-methoxyphenethyl substituents (e.g., ) improve solubility but may reduce CNS penetration compared to benzyl-piperidine .
Biological Activity: Quinazolinone-acetamide hybrids (e.g., ) show anti-tubercular (InhA inhibition) and anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in reducing edema . Pyrrolotriazinone analogs (e.g., ) activate GPR139, a CNS receptor implicated in social behavior, with 40% synthesis yields and >99% purity .
Research Findings and Implications
Antimicrobial Potential: Quinazolinone-acetamide derivatives (e.g., ) inhibit Mycobacterium tuberculosis InhA (IC₅₀ ~2 µM), suggesting the benzotriazinone core in the target compound could be repurposed for anti-TB drug development .
CNS Drug Development :
- The 1-benzyl-4-piperidyl group aligns with structural requirements for GPR139 agonists, which improve social interaction in murine models .
Toxicity Considerations: Benzotriazinone derivatives like Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester are classified as highly hazardous due to acute toxicity . This underscores the need for rigorous safety profiling of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
